3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2S/c20-17-4-1-3-15(11-17)6-7-19(22)21(12-16-8-9-23-14-16)13-18-5-2-10-24-18/h1-5,8-11,14H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRAMTKBZRIYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)N(CC2=COC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Propanoyl Chloride Preparation
The synthesis begins with the preparation of 3-(3-chlorophenyl)propanoyl chloride, the acylating agent for subsequent amide bond formation.
Procedure :
- Starting Material : 3-(3-Chlorophenyl)propanoic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions.
- Reaction Conditions :
- Solvent: Toluene or dichloromethane (DCM)
- Temperature: Reflux at 40–60°C for 4–6 hours
- Catalyst: None required; SOCl₂ acts as both reagent and solvent.
- Workup : Excess SOCl₂ is removed via rotary evaporation, yielding the acyl chloride as a pale-yellow liquid.
Key Reaction :
$$
\text{3-(3-Chlorophenyl)propanoic acid} + \text{SOCl}2 \rightarrow \text{3-(3-Chlorophenyl)propanoyl chloride} + \text{SO}2 + \text{HCl}
$$
Synthesis of N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine
The secondary amine substrate is synthesized via sequential alkylation of ammonia or a primary amine.
Stepwise Alkylation Strategy
Step 1 : Furan-3-ylmethylamine Preparation
- Method : Reductive amination of furan-3-carbaldehyde using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
- Yield : 65–75% after purification by distillation.
Step 2 : Secondary Amine Formation
- Reagents : Furan-3-ylmethylamine reacts with thiophen-2-ylmethyl bromide in the presence of potassium carbonate (K₂CO₃).
- Conditions :
- Solvent: Acetonitrile
- Temperature: 80°C, 12 hours
- Stoichiometry: 1:1 molar ratio to minimize tertiary amine formation.
- Yield : 50–60% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Method :
A one-pot alkylation using phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves efficiency:
$$
\text{NH}_3 + \text{furan-3-ylmethyl bromide} + \text{thiophen-2-ylmethyl bromide} \xrightarrow{\text{KOH, TBAB}} \text{N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine}
$$
Amide Bond Formation
The final step couples the acyl chloride with the secondary amine.
Procedure :
- Reagents : 3-(3-Chlorophenyl)propanoyl chloride and N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine.
- Conditions :
- Solvent: Anhydrous DCM
- Base: Triethylamine (TEA, 2 equiv) to neutralize HCl
- Temperature: 0–5°C (ice bath), then room temperature for 12 hours.
- Workup :
- Wash with 5% HCl (remove excess TEA)
- Dry over MgSO₄, concentrate, and purify via recrystallization (ethanol/water).
Alternative Synthetic Strategies
Coupling Reaction-Based Approaches
Suzuki-Miyaura Coupling for Heterocyclic Moieties
- Application : Constructing furan and thiophene subunits prior to alkylation.
- Example :
- Furan Synthesis : 5-Bromofuran-2-carbaldehyde undergoes Suzuki coupling with thiophene-3-boronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 hours).
- Yield : 60–70% for the furan-thiophene hybrid intermediate.
Ullmann-Type Coupling
Mannich Reaction Variants
- Principle : Condensation of amines, aldehydes, and ketones.
- Adaptation :
- Components : 3-Chlorophenylacetone, formaldehyde, and pre-formed secondary amine.
- Outcome : Low efficiency (<40%) due to steric hindrance at the tertiary amine.
Reaction Optimization and Challenges
Critical Parameters
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Acyl Chloride Purity | >95% (by GC-MS) | +15–20% |
| Alkylation Stoichiometry | 1:1 (amine:alkyl halide) | Prevents over-alkylation |
| Coupling Temperature | 0°C → RT (gradual) | +10% yield |
Common Pitfalls
- Acyl Chloride Hydrolysis : Exposure to moisture degrades the reagent; use anhydrous solvents and inert atmosphere.
- Amine Oxidation : Secondary amines are prone to oxidation; add antioxidants (e.g., BHT) during storage.
- Byproduct Formation : Tertiary amine byproducts require careful chromatography (silica gel, 5% MeOH/DCM).
Analytical Validation
Structural Confirmation
NMR Spectroscopy :
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Industrial-Scale Production Considerations
Cost-Effective Modifications
- Catalyst Recycling : Pd from Suzuki couplings recovered via filtration (85% efficiency).
- Continuous Flow Reactors : Reduce reaction time from 12 hours to 2 hours for amide bond formation.
Environmental Impact Mitigation
- Solvent Recovery : >90% DCM and acetonitrile recycled via distillation.
- Waste HCl Neutralization : Treated with NaOH to precipitate NaCl (pH 7–8).
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s propanamide backbone and 3-chlorophenyl group are recurrent motifs in bioactive molecules. Below is a comparative analysis of its structural analogs:
Table 1: Structural Comparison of Key Analogs
Key Structural Differences and Implications
Heterocyclic Substituents: The target compound’s dual heterocyclic groups (furan and thiophene) may enhance binding to enzymes with hydrophobic pockets or π-π stacking preferences, unlike analogs with single heterocycles (e.g., phthalazine in PARP1-IN-8) .
Chlorophenyl Anchor :
- The 3-chlorophenyl group is a common pharmacophore in enzyme inhibitors (e.g., PARP1-IN-8’s IC50 of 97 nM) and may contribute to target affinity through halogen bonding .
Backbone Flexibility :
- Compared to rigid analogs like PARP1-IN-8, the target compound’s propanamide chain offers conformational flexibility, which could improve solubility or adaptivity to binding sites .
Biological Activity
The compound 3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This review aims to summarize its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 270.75 g/mol. The structure features:
- A chlorophenyl group
- A furan ring
- A thiophene ring
- An amide functional group
This unique combination of functional groups suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide exhibit significant anticancer properties. For instance, derivatives containing furan and thiophene rings have shown cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| Compound B | U-937 (Leukemia) | 1.47 | Cell cycle arrest |
| 3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide | MCF-7 | TBD | TBD |
The mechanism by which this compound exerts its biological effects appears to involve:
- Induction of Apoptosis : Similar compounds have been shown to activate caspases, leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives can halt the cell cycle at the G1 phase, preventing cancer cell proliferation.
- Interaction with Biological Targets : The presence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) in the structure can enhance binding affinity to target proteins.
Study 1: Antitumor Activity Assessment
In a study assessing the antitumor activity of various furan and thiophene derivatives, it was found that compounds with similar structural motifs to 3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide exhibited IC50 values ranging from 0.11 µM to 1.47 µM against MCF-7 and U-937 cell lines. The study highlighted that modifications in the substituents significantly influenced biological activity.
Study 2: Molecular Docking Studies
Molecular docking studies suggested that the compound interacts favorably with key proteins involved in cancer pathways, such as p53 and Bcl-2, enhancing its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
